Ethyl N-Boc-2-thiomorpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-Boc-2-thiomorpholinecarboxylate is a chemical compound with the molecular formula C12H21NO4S and a molecular weight of 275.37 g/mol . It is known for its use in various chemical synthesis processes and research applications. The compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Ethyl N-Boc-2-thiomorpholinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is usually purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-2-thiomorpholinecarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, free amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-Boc-2-thiomorpholinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl N-Boc-2-thiomorpholinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-2-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Ethyl N-Boc-2-morpholinecarboxylate: Contains a morpholine ring, differing by the oxygen atom in the ring.
Ethyl N-Boc-2-thiazolidinecarboxylate: Features a thiazolidine ring, which includes both sulfur and nitrogen atoms
Uniqueness
Ethyl N-Boc-2-thiomorpholinecarboxylate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The sulfur atom in the ring can participate in specific interactions and reactions that are not possible with oxygen or nitrogen-containing rings .
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHHKCGONFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-50-9 |
Source
|
Record name | Ethyl N-Boc-2-thiomorpholinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.